molecular formula C27H29N3O8 B13335421 Fmoc-Dap(Boc)-OSu

Fmoc-Dap(Boc)-OSu

Cat. No.: B13335421
M. Wt: 523.5 g/mol
InChI Key: BIPYRSQBNUDAER-NRFANRHFSA-N
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Description

Fmoc-Dap(Boc)-OSu, also known as Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester, is a derivative of diaminopropionic acid. It is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, which are essential for its function in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dap(Boc)-OSu typically involves the protection of the amino groups of diaminopropionic acid. The process begins with the protection of the α-amino group using the Fmoc group. This is followed by the protection of the β-amino group with the Boc group. The final step involves the activation of the carboxyl group with N-hydroxysuccinimide (OSu) to form the ester. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of bulk reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Dap(Boc)-OSu undergoes several types of chemical reactions, primarily focusing on the deprotection and coupling reactions essential for peptide synthesis. The compound can participate in:

    Substitution Reactions: The OSu ester group is highly reactive and can be substituted by nucleophiles such as amino groups, facilitating the formation of peptide bonds.

    Deprotection Reactions: The Fmoc and Boc groups can be selectively removed under specific conditions to expose the amino groups for further reactions.

Common Reagents and Conditions

Major Products Formed

The primary products formed from reactions involving this compound are peptides with specific sequences. The deprotection steps yield free amino groups that can further react to form extended peptide chains or other functionalized molecules .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Dap(Boc)-OSu is widely used in the synthesis of complex peptides and proteins. Its protecting groups allow for the sequential addition of amino acids, enabling the construction of precise peptide sequences.

Biology

In biological research, the compound is used to create peptide-based probes and tags for studying protein interactions, enzyme activities, and cellular processes. The ability to introduce specific functional groups at defined positions makes it a valuable tool for biochemical studies .

Medicine

This compound is utilized in the development of peptide-based therapeutics and diagnostics. Its role in synthesizing bioactive peptides and peptide-drug conjugates is crucial for advancing targeted therapies and personalized medicine .

Industry

In the industrial sector, the compound is employed in the large-scale production of peptides for pharmaceuticals, cosmetics, and food additives. Its efficiency in peptide synthesis makes it a preferred choice for manufacturing high-purity peptide products .

Mechanism of Action

The mechanism of action of Fmoc-Dap(Boc)-OSu is primarily based on its ability to protect and activate amino groups during peptide synthesis. The Fmoc group provides temporary protection to the α-amino group, preventing unwanted side reactions. The Boc group similarly protects the β-amino group. The OSu ester activates the carboxyl group, facilitating the formation of peptide bonds with nucleophilic amino groups. This combination of protecting and activating functions allows for the controlled and sequential assembly of peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Dap(Boc)-OSu stands out due to its dual protecting groups and activated ester functionality. This unique combination allows for greater flexibility and control in peptide synthesis, making it a valuable compound for creating complex and high-purity peptides .

Properties

Molecular Formula

C27H29N3O8

Molecular Weight

523.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C27H29N3O8/c1-27(2,3)37-25(34)28-14-21(24(33)38-30-22(31)12-13-23(30)32)29-26(35)36-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34)(H,29,35)/t21-/m0/s1

InChI Key

BIPYRSQBNUDAER-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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